molecular formula C12H18N2O2 B12911908 N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide CAS No. 61009-71-0

N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide

Cat. No.: B12911908
CAS No.: 61009-71-0
M. Wt: 222.28 g/mol
InChI Key: VWQWNMUCOMCDBJ-UHFFFAOYSA-N
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Description

N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with acetyl and ethyl groups. Pyrrole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide typically involves the condensation of 2,5-dimethylpyrrole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Another method involves the reaction of 2,5-dimethylpyrrole with acetic anhydride in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(1-Acetyl-4,5-dimethyl-1H-pyrrol-2-yl)ethyl)acetamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes makes it a promising candidate for therapeutic applications .

Properties

CAS No.

61009-71-0

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-[1-(1-acetyl-4,5-dimethylpyrrol-2-yl)ethyl]acetamide

InChI

InChI=1S/C12H18N2O2/c1-7-6-12(8(2)13-10(4)15)14(9(7)3)11(5)16/h6,8H,1-5H3,(H,13,15)

InChI Key

VWQWNMUCOMCDBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1)C(C)NC(=O)C)C(=O)C)C

Origin of Product

United States

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